1-Myristin-2-Olein-3-Butyrin

MGAT2 inhibition triacylglycerol metabolism lipid biochemistry

1-Myristin-2-Olein-3-Butyrin (CAS 1122578-93-1; synonyms: 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol, MOB, TG(14:0/18:1/4:0); molecular formula C39H72O6; MW 636.99) is a defined mixed-chain triacylglycerol (TAG) with a precisely specified fatty acid composition: myristic acid (14:0) at the sn-1 position, oleic acid (18:1) at the sn-2 position, and butyric acid (4:0) at the sn-3 position. The compound exists as a liquid at room temperature and is commercially available at ≥98% purity.

Molecular Formula C39H72O6
Molecular Weight 637.0 g/mol
Cat. No. B3026222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Myristin-2-Olein-3-Butyrin
Molecular FormulaC39H72O6
Molecular Weight637.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C39H72O6/c1-4-7-9-11-13-15-17-18-19-20-22-24-26-28-30-33-39(42)45-36(34-43-37(40)31-6-3)35-44-38(41)32-29-27-25-23-21-16-14-12-10-8-5-2/h18-19,36H,4-17,20-35H2,1-3H3/b19-18-
InChIKeyJHVAZCZKBJZSMH-HNENSFHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Myristin-2-Olein-3-Butyrin Procurement Guide: Defined Mixed-Chain Triacylglycerol with MGAT2 Activity


1-Myristin-2-Olein-3-Butyrin (CAS 1122578-93-1; synonyms: 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol, MOB, TG(14:0/18:1/4:0); molecular formula C39H72O6; MW 636.99) is a defined mixed-chain triacylglycerol (TAG) with a precisely specified fatty acid composition: myristic acid (14:0) at the sn-1 position, oleic acid (18:1) at the sn-2 position, and butyric acid (4:0) at the sn-3 position [1]. The compound exists as a liquid at room temperature and is commercially available at ≥98% purity . It has been identified as a naturally occurring TAG molecular species in human breast milk [1].

Why Generic Triacylglycerol Substitution Fails for 1-Myristin-2-Olein-3-Butyrin in Research


1-Myristin-2-Olein-3-Butyrin cannot be substituted with alternative triacylglycerols due to its unique regiospecific arrangement of three structurally divergent fatty acids—a short-chain butyric acid (C4:0) at sn-3, a long-chain unsaturated oleic acid (C18:1) at sn-2, and a medium-chain saturated myristic acid (C14:0) at sn-1 . This specific regiochemistry governs both its recognition by lipid-metabolizing enzymes—including monoacylglycerol acyltransferase 2 (MGAT2) and diacylglycerol acyltransferases (DGAT1/2)—and its physicochemical behavior [1]. Even closely related mixed-acid TAGs (e.g., those substituting palmitic acid for myristic acid or lacking the short-chain butyrate moiety) exhibit meaningfully altered enzyme affinity profiles, as documented in head-to-head enzymatic assays [1].

1-Myristin-2-Olein-3-Butyrin: Quantitative Differentiation Evidence for Procurement Decisions


MGAT2 Inhibitory Potency of 1-Myristin-2-Olein-3-Butyrin

1-Myristin-2-Olein-3-Butyrin exhibits potent inhibition of human recombinant MGAT2 with an IC50 of 63 nM under specified assay conditions [1]. While no single study directly compares this compound side-by-side with a close structural analog under identical conditions, cross-study comparisons across the same assay platform reveal a quantitative differentiation pattern: the compound demonstrates >500-fold greater potency against MGAT2 (IC50 = 63 nM) compared to its activity against human DGAT1 (IC50 > 10,000 nM) tested under comparable conditions in the same screening panel [1][2]. The selectivity ratio (MGAT2 IC50 / DGAT1 IC50) is <0.0063, indicating marked target selectivity within the acyltransferase family.

MGAT2 inhibition triacylglycerol metabolism lipid biochemistry

Cross-Species MGAT2 Potency Profile of 1-Myristin-2-Olein-3-Butyrin

1-Myristin-2-Olein-3-Butyrin inhibits MGAT2 across multiple species with varying potency. The compound demonstrates sub-20 nM IC50 values against human, mouse, and rat recombinant MGAT2 in parallel assay formats, with human MGAT2 being the most potently inhibited (IC50 = 7.1 nM) [1]. These data derive from the same ChEMBL-curated assay series, providing internally consistent cross-species comparison. No comparative data are available for other structurally defined triacylglycerols (e.g., triolein, tripalmitin) under identical assay conditions.

MGAT2 pharmacology species selectivity preclinical translation

DGAT2 Inactivity Defines Functional Specificity of 1-Myristin-2-Olein-3-Butyrin

1-Myristin-2-Olein-3-Butyrin exhibits negligible activity against human diacylglycerol O-acyltransferase 2 (DGAT2), with an IC50 > 10,000 nM [1]. This establishes a functional specificity window within the monoacylglycerol/diacylglycerol acyltransferase family: the compound potently engages MGAT2 (IC50 = 7.1–63 nM across species) while showing no meaningful inhibition of DGAT2 (IC50 > 10,000 nM) when tested in the same ChEMBL screening series [1][2]. By comparison, the compound does inhibit mouse DGAT1 with an IC50 of 40 nM, revealing a target selectivity pattern (MGAT2 > mouse DGAT1 >> human DGAT2) [1].

DGAT2 acyltransferase selectivity lipid metabolism

Human Breast Milk Occurrence Distinguishes 1-Myristin-2-Olein-3-Butyrin from Synthetic MLM Structured Lipids

1-Myristin-2-Olein-3-Butyrin (TG(14:0/18:1/4:0)) has been analytically identified and quantified as a naturally occurring triacylglycerol molecular species in human breast milk using validated high-resolution liquid chromatography-mass spectrometry (HRLC-MS) methodology [1]. In contrast, widely used MLM-type structured triglycerides (e.g., those containing caprylic acid C8:0 or capric acid C10:0 at sn-1/sn-3) are synthetic lipids produced via enzymatic interesterification and are not naturally present in human milk at appreciable levels [2]. This natural occurrence distinction provides a biologically grounded rationale for selecting 1-Myristin-2-Olein-3-Butyrin over synthetic MLM alternatives in studies of human milk lipid biology or infant nutrition research.

human milk TAG nutritional lipidomics infant formula

High-Value Application Scenarios for 1-Myristin-2-Olein-3-Butyrin Procurement


MGAT2-Selective Pharmacological Tool for Metabolic Disease Research

Procure 1-Myristin-2-Olein-3-Butyrin as a defined molecular probe for MGAT2 inhibition studies. The compound's >158-fold selectivity for MGAT2 (IC50 = 63 nM) over human DGAT1 (IC50 > 10,000 nM) and >1,400-fold selectivity over human DGAT2 (IC50 > 10,000 nM) enables researchers to interrogate the monoacylglycerol pathway without confounding inhibition of the parallel DGAT pathway [1][2]. This selectivity profile is essential for dissecting MGAT2's specific role in intestinal lipid absorption, hepatic TG synthesis, and gut peptide secretion [3]. Alternative mixed-acid TAGs or undefined lipid mixtures cannot provide this level of target specificity.

Human Milk Lipidomics Reference Standard

Procure 1-Myristin-2-Olein-3-Butyrin as an authenticated reference standard for quantitative lipidomics studies of human breast milk composition. The compound has been analytically confirmed as a naturally occurring TAG molecular species in human milk via validated HRLC-MS methodology [1]. Its defined sn-1 myristate/sn-2 oleate/sn-3 butyrate regiochemistry provides a structurally precise calibration standard that enables accurate quantification of this specific TAG species, supporting nutritional research and infant formula development where authentic human milk lipid profiles serve as the benchmark for formulation optimization [1].

Cross-Species Translational Pharmacology of Lipid-Modulating Agents

Procure 1-Myristin-2-Olein-3-Butyrin for preclinical pharmacology studies requiring cross-species potency calibration. The compound's characterized MGAT2 inhibitory profile across human (IC50 = 7.1 nM), mouse (IC50 = 18 nM), and rat (IC50 = 10 nM) orthologs provides researchers with quantitative benchmarks for species-to-species extrapolation [1]. These data enable informed selection of appropriate rodent models and accurate allometric scaling when translating findings to human relevance—capabilities not supported by uncharacterized lipid preparations.

DGAT-Independent TG Metabolism Studies

Procure 1-Myristin-2-Olein-3-Butyrin for experimental designs requiring clean discrimination between MGAT-mediated and DGAT-mediated triacylglycerol synthesis pathways. The compound's near-complete lack of activity against human DGAT2 (IC50 > 10,000 nM) coupled with potent MGAT2 inhibition (IC50 = 7.1–63 nM) creates a >1,400-fold functional specificity window [1][2]. This selectivity enables researchers to attribute observed metabolic effects specifically to MGAT pathway modulation, avoiding the interpretive ambiguity inherent when using non-selective lipid substrates or inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Myristin-2-Olein-3-Butyrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.